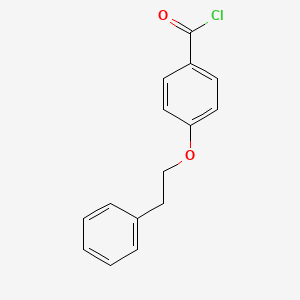
4-(2-Phenylethoxy)benzoyl chloride
Vue d'ensemble
Description
4-(2-Phenylethoxy)benzoyl chloride is a chemical compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-(2-Phenylethoxy)benzoyl chloride is represented by the InChI code1S/C15H13ClO2/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 . This indicates that the molecule consists of a benzoyl chloride group attached to a phenylethoxy group.
Applications De Recherche Scientifique
Proteomics Research
4-(2-Phenylethoxy)benzoyl chloride: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used to modify proteins or peptides to study their interaction with other molecules, stability, and activity within biological systems .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate for synthesizing various organic molecules. Its reactivity with different nucleophiles allows for the creation of a wide array of derivatives, which can be further used to develop pharmaceuticals and agrochemicals .
Material Science
Researchers in material science may employ 4-(2-Phenylethoxy)benzoyl chloride to synthesize polymers with specific properties. By incorporating it into polymer chains, scientists can alter the physical characteristics of materials, such as flexibility, strength, and resistance to degradation .
Chemical Synthesis
This chemical is a valuable reagent in chemical synthesis, where it can be used to introduce the phenylethoxybenzoyl moiety into target molecules. This is particularly useful in the synthesis of complex molecules where precise functional group manipulation is required .
Medicinal Chemistry
In medicinal chemistry, 4-(2-Phenylethoxy)benzoyl chloride is used to create novel compounds with potential therapeutic effects. It can be used to synthesize small molecule drugs that target specific proteins or pathways involved in diseases .
Analytical Chemistry
The compound finds application in analytical chemistry as a derivatization agent. It can be used to modify chemical compounds to make them more detectable or quantifiable by analytical instruments, such as mass spectrometers or chromatography systems .
Pharmacology
Pharmacologists might use 4-(2-Phenylethoxy)benzoyl chloride to develop prodrugs—medications that, upon administration, are metabolized into an active pharmacological substance. This approach can improve the bioavailability and reduce the side effects of certain drugs .
Agrochemistry
In the field of agrochemistry, this compound can be used to synthesize new pesticides or herbicides. Its ability to react with various agricultural chemicals can lead to the development of products that are more effective and environmentally friendly .
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-phenylethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLLZNAMDISNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethoxy)benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393821.png)
![tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B1393824.png)
